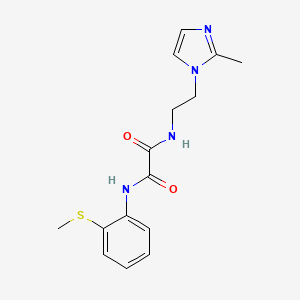

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

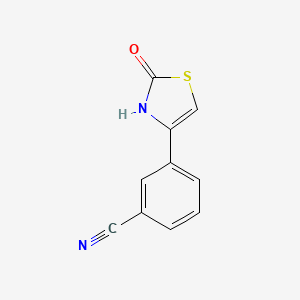

6-((Cyclopropylmethyl)(propyl)amino)picolinic acid is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan . Picolinic acid plays a key role in zinc transport and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

Picolinic acid, a key component in the synthesis of 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid, has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been employed in the synthetic approach to camptothecin analogues, demonstrating its versatility in organic chemistry (Kametani, 1970).

Herbicide Development

Picolinic acid derivatives have been explored for their potential as herbicides. Novel fluoropicolinate herbicides have been synthesized using cascade cyclization methods, highlighting the role of picolinic acid in agricultural chemistry (Johnson et al., 2015).

Biochemical and Biomedical Applications

Microbial Degradation and Catabolism

Research has identified the gene cluster responsible for the degradation of picolinic acid in bacteria. This discovery offers insights into the catabolic mechanisms of picolinic acid and its environmental impact (Qiu et al., 2019).

Anticancer Properties

Certain picolinic acid derivatives have shown potential in cancer treatment. For example, picolinate ruthenium(II)-arene complexes have demonstrated in vitro antiproliferative and antimetastatic properties, indicating their potential use in oncology (Gligorijević et al., 2012).

Molecular Mechanism Studies

Studies on picolinic acid have provided insights into molecular mechanisms, such as the regulation of nitric-oxide synthase mRNA expression by interferon-gamma and picolinic acid, deepening our understanding of biochemical pathways (Melillo et al., 1994).

Advanced Material Synthesis

- Catalysis Research: The synthesis of aminoclay decorated with nano-Pd(0) picolinic acid complex highlights its application in catalysis, particularly in Heck reactions under solvent-free conditions. This demonstrates the use of picolinic acid in the development of novel, efficient catalysts (Fahimi & Sardarian, 2017).

Wirkmechanismus

Target of Action

Picolinic acid, a related compound, has been shown to play a key role in zinc transport . It acts as an anti-infective and immunomodulator .

Mode of Action

Picolinic acid, a metabolite of tryptophan, has been shown to bind to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thereby inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Biochemical Pathways

Picolinic acid, a key metabolite found in the amino acid tryptophan, has been implicated in the pathogenesis of major depression and other mental health conditions .

Result of Action

Picolinic acid has been shown to have antiviral activity both in vitro and in vivo .

Biochemische Analyse

Biochemical Properties

Picolinic acid, a related compound, is known to be involved in various biochemical reactions . It is a catabolite of the amino acid tryptophan through the kynurenine pathway . The presence of the amino group in the 6-((Cyclopropylmethyl)(propyl)amino)picolinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

Picolinic acid has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It’s plausible that this compound could have similar or related effects on cells and cellular processes.

Molecular Mechanism

Picolinic acid, a related compound, is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . It’s possible that this compound could have a similar mechanism of action.

Metabolic Pathways

Picolinic acid, a related compound, is known to be a metabolite of the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .

Eigenschaften

IUPAC Name |

6-[cyclopropylmethyl(propyl)amino]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-8-15(9-10-6-7-10)12-5-3-4-11(14-12)13(16)17/h3-5,10H,2,6-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIFLHLDWENLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=CC=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2423365.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2423366.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2423368.png)

![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2423372.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423374.png)

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2423375.png)